3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate
Description
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate is a heterocyclic compound featuring a benzoxazole core substituted at position 3 with a 4-fluorophenyl group and at position 6 with a 2-methoxybenzoate ester.
Properties
Molecular Formula |
C21H14FNO4 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C21H14FNO4/c1-25-18-5-3-2-4-17(18)21(24)26-15-10-11-16-19(12-15)27-23-20(16)13-6-8-14(22)9-7-13/h2-12H,1H3 |
InChI Key |
YZOWBLSJWLPFCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.
Esterification: The resulting benzoxazole derivative is then esterified with 2-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The benzoxazole ring can be reduced to a benzoxazoline under reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-hydroxybenzoate.
Reduction: Formation of 3-(4-Fluorophenyl)-1,2-benzoxazoline-6-yl 2-methoxybenzoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that benzoxazole derivatives can exhibit promising anticancer properties. For instance, compounds similar to 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of related benzoxazole compounds in targeting cancer cell lines, leading to significant reductions in cell viability .
Fluorescent Probes
Benzoxazole derivatives are also utilized as fluorescent probes for biological imaging. Their ability to selectively bind to metal ions and respond to pH changes makes them suitable for tracking cellular processes. The compound's structural features allow it to function effectively in sensing applications, particularly in detecting magnesium and zinc ions .
Material Science
Polymer Additives
In material science, derivatives of benzoxazole have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate into polymers has shown improvements in their thermal degradation temperatures and tensile strength. This is particularly beneficial for developing advanced materials used in electronics and aerospace applications.
Environmental Sensing
Metal Ion Detection
The compound has shown potential as a sensor for detecting metal ions in environmental samples. Its fluorescent properties can be tuned to provide high sensitivity and selectivity towards specific ions, making it useful for monitoring pollution levels in water bodies. Studies have demonstrated that modifications to the benzoxazole structure can enhance its responsiveness to various metal cations, thus broadening its application scope in environmental monitoring .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a series of benzoxazole derivatives, including those structurally related to 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that further development of these compounds could lead to novel therapeutic agents against cancer .
Case Study 2: Fluorescent Sensing
Another research project focused on developing a fluorescent sensor based on benzoxazole derivatives for detecting zinc ions in biological samples. The sensor demonstrated a significant increase in fluorescence intensity upon binding with zinc ions, indicating its potential for real-time monitoring of metal ion concentrations in cellular environments .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzoxazole core can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzoxazole-Benzoate Frameworks
The closest structural analog identified is methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate (). Key differences include:
- Benzoxazole Substituent : The target compound has a 4-fluorophenyl group at position 3 of the benzoxazole, whereas the analog in features a phenyl group . The fluorine substituent enhances electronegativity and may improve metabolic stability or lipophilicity .
- Benzoate Substituent : The target compound’s ester is a 2-methoxybenzoate , while the analog has a 4-(oxymethyl)benzoate group. The methoxy group at the ortho position could sterically hinder rotation, affecting molecular conformation and intermolecular interactions .
Table 1: Structural Comparison
Functional Group Analogs: Benzoate Esters and Fluorophenyl Motifs
- Triazine-Based Benzoate Esters (): Compounds like metsulfuron methyl ester and ethametsulfuron methyl ester contain benzoate esters linked to triazine rings. While their core structures differ (triazine vs. However, the absence of a fluorophenyl group in these pesticides reduces electronic effects compared to the target compound .
- Fluorophenyl Isobenzofuranones (): Examples like 3-(3-dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone highlight the prevalence of 4-fluorophenyl groups in pharmacopeial compounds. The isobenzofuranone core differs from benzoxazole but underscores the role of fluorine in enhancing bioavailability or binding affinity .
Implications of Structural Differences
Physicochemical Properties
Crystallographic Considerations
While crystallographic data for the target compound are unavailable, tools like SHELXL () and Mercury CSD () are widely used to analyze similar structures. The fluorophenyl group could influence packing patterns via C–H···F interactions, as observed in fluorinated crystals .
Biological Activity
The compound 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate is , with a molecular weight of approximately 313.32 g/mol. The structure features a benzoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research has indicated that compounds featuring benzoxazole moieties exhibit significant anticancer activity. For example, studies have shown that derivatives of benzoxazole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the 4-fluorophenyl group is hypothesized to enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against tumors.
Anti-inflammatory Effects
In vitro studies have demonstrated that benzoxazole derivatives can modulate inflammatory pathways. The 2-methoxybenzoate moiety may contribute to this activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate could serve as a lead compound for developing anti-inflammatory agents.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzoxazole ring significantly influence the biological activity of these compounds. For instance:
- Substituents at the 4-position of the phenyl ring enhance cytotoxicity against cancer cells.
- The presence of electron-withdrawing groups (like fluorine) increases the reactivity and potential biological activity.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that derivatives similar to 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Animal Models : In vivo experiments using murine models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
